Product packaging for Hydroxy(2,4,6-trimethylphenyl)acetic acid(Cat. No.:CAS No. 20797-56-2)

Hydroxy(2,4,6-trimethylphenyl)acetic acid

Cat. No.: B12004282
CAS No.: 20797-56-2
M. Wt: 194.23 g/mol
InChI Key: IRQXVXUXARGLQG-UHFFFAOYSA-N
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Description

Hydroxy(2,4,6-trimethylphenyl)acetic acid (CAS 20797-56-2), also known as 2,4,6-trimethylmandelic acid, is a specialized organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by a phenylacetic acid structure substituted with a hydroxy group and methyl groups at the 2, 4, and 6 positions of the phenyl ring. This structure is closely related to phenylacetic acid and mandelic acid, which are foundational scaffolds in pharmaceutical and organic chemistry . Compounds with this core structure are of significant interest in advanced chemical research, particularly in the development of novel synthetic methods and the exploration of asymmetric catalysis for creating stereogenic centers, a prominent area in current medicinal chemistry . The trimethylphenyl (mesityl) group can influence the compound's steric and electronic properties, making it a potential candidate for use in ligand design or as a building block for more complex molecules. Its physical properties include a calculated density of 1.184 g/cm³ and a high boiling point of approximately 365.5°C at 760 mmHg, indicating its stability under standard conditions . This product is intended for research purposes as a chemical intermediate or reference standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B12004282 Hydroxy(2,4,6-trimethylphenyl)acetic acid CAS No. 20797-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20797-56-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-2-(2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

IRQXVXUXARGLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)O)C

Origin of Product

United States

Synthetic Methodologies for Hydroxy 2,4,6 Trimethylphenyl Acetic Acid and Its Precursors

Direct Synthesis Routes

Direct synthesis approaches are the most common strategies for preparing Hydroxy(2,4,6-trimethylphenyl)acetic acid. These routes typically involve a Friedel-Crafts type alkylation reaction where mesitylene (B46885) (1,3,5-trimethylbenzene) is reacted with a suitable two-carbon building block, followed by hydrolysis to yield the final carboxylic acid.

Alkylation of Aromatic Systems with Activated Hydroxyacetic Acid Derivatives

A key synthetic strategy involves the alkylation of mesitylene with derivatives of hydroxyacetic acid that have been "activated" to facilitate the reaction. This activation is typically achieved by converting the hydroxyl group into a good leaving group, such as a sulfonyloxy group.

The preparation of the target compound can be effectively carried out by reacting a sulfonyloxy-activated hydroxyethanoic acid derivative with an aromatic compound like mesitylene. google.com The general structure of the sulfonyloxy-activated precursor is R³SO₂OCH₂R¹, where R¹ can be a cyano group (CN) or an ester group (COOR²), and R³ is an alkyl or aryl group. google.com

Examples of such precursors include methylsulfonyloxyacetic acid n-butyl ester and phenylsulfonyloxyethanenitrile. google.com The aromatic reactant in this specific synthesis is mesitylene (1,3,5-trimethylbenzene). The reaction proceeds by substituting a hydrogen atom on the mesitylene ring with the -CH₂R¹ group from the activated precursor. google.com

Table 1: Examples of Sulfonyloxy-Activated Precursors and Aromatic Reactants

Activated Precursor Aromatic Reactant
Methylsulfonyloxyacetic acid n-butyl ester Mesitylene

This table showcases specific examples of the reacting species used in the synthesis.

The alkylation reaction is catalyzed by an acid, typically a Lewis acid. google.comchemicalbook.com Aluminum chloride (AlCl₃) is a commonly used catalyst for this type of Friedel-Crafts alkylation. google.comchemicalbook.com The amount of catalyst used is crucial for the reaction's success, with a molar ratio of 2.3 to 4.0 moles of aluminum chloride per mole of the sulfonyloxy-activated hydroxyethanoic acid derivative being specified in some procedures. google.com The use of such catalytic systems is reported to yield the desired 2,4,6-trimethylphenylacetic acid in very good yields and high purity. google.com The reaction is often carried out in the aromatic reactant itself (mesitylene) which can also serve as the solvent. google.com

The initial alkylation reaction results in the formation of an ester or a nitrile intermediate, such as n-butyl 2-(2,4,6-trimethylphenyl)acetate or 2,4,6-trimethylbenzyl cyanide. google.com To obtain the final product, this compound, this intermediate must be hydrolyzed. google.com

This hydrolysis can be performed under either acidic or alkaline conditions. google.comgoogle.com For instance, the crude ester or nitrile product can be saponified by heating it with a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. Following the hydrolysis, the reaction mixture is typically acidified with a mineral acid to precipitate the free carboxylic acid, which can then be isolated by filtration or extraction. google.com The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic synthesis. researchgate.nethealth.state.mn.uscharite.de

Alternative Synthetic Pathways from Trimethylbenzene Derivatives

An alternative approach focuses on first introducing a cyano-containing group onto the trimethylbenzene ring, followed by hydrolysis of the nitrile to the carboxylic acid.

A specific example of a cyanide-based route is the synthesis of 2,4,6-trimethylbenzyl cyanide (also known as 2,4,6-trimethylphenylacetonitrile) from mesitylene. This can be achieved by reacting mesitylene with phenylsulfonyloxyethanenitrile in the presence of aluminum chloride. google.com In one documented procedure, this reaction yielded 2,4,6-trimethylbenzyl cyanide. google.com

Once the 2,4,6-trimethylphenylacetonitrile (B43153) intermediate is synthesized, it is then converted to the final product, this compound, through hydrolysis. This hydrolysis step is a standard chemical procedure that can be carried out using either acidic or basic conditions, as described in the previous section. health.state.mn.uscharite.de

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Mesitylene
1,3,5-Trimethylbenzene
Hydroxyacetic acid
Methylsulfonyloxyacetic acid n-butyl ester
Phenylsulfonyloxyethanenitrile
Aluminum chloride
n-Butyl 2-(2,4,6-trimethylphenyl)acetate
2,4,6-Trimethylbenzyl cyanide
2,4,6-Trimethylphenylacetonitrile
Sodium hydroxide

Synthesis of Related Stereochemically Defined Hydroxyaryl Acetic Acidsnih.gov

The synthesis of stereochemically defined hydroxyaryl acetic acids is of significant interest due to the importance of enantiomerically pure α-hydroxy acids as versatile chiral building blocks in the synthesis of numerous bioactive compounds. researchgate.net Methods for achieving stereoselectivity often involve the diastereoselective reduction of a chiral precursor or the use of chiral auxiliaries.

One approach involves the diastereoselective reduction of chiral α-ketoamides. For instance, α-ketoamides derived from (S)-proline esters can be reduced with sodium borohydride (B1222165) to yield, after hydrolysis, optically active α-hydroxy acids with good enantiomeric excesses. rsc.org The stereochemical outcome of such reductions can be highly dependent on the reaction solvent, with mixed solvent systems of an alcohol and a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) sometimes leading to higher asymmetric induction. rsc.org

Another strategy is the diastereoselective reduction of chiral α,β-unsaturated γ-keto esters. Using different boron- and aluminum-based reducing agents can lead to either the syn or anti diastereomer with high selectivity, often explained by the Felkin-Ahn or chelation-controlled models. nih.govacs.org For example, reduction with LiAlH(O-t-Bu)₃ can proceed under chelation control to favor one diastereomer, while using a bulky reducing agent like NB-Enantride can favor the other via a Felkin-Ahn transition state. acs.org

Enzymatic reductions also offer a powerful tool for the stereoselective synthesis of α-hydroxy acids. researchgate.net Engineered enzymes, such as modified lactate (B86563) dehydrogenases, can asymmetrically reduce a range of α-keto acids to their corresponding (R)- or (S)-α-hydroxy acids with high enantiomeric purity. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and pressure.

Solvent Effects in Acylation and Alkylation Reactions

The choice of solvent can significantly influence the outcome of Friedel-Crafts acylation and alkylation reactions, which are commonly employed in the synthesis of precursors to this compound.

In the Friedel-Crafts acylation of mesitylene, the solvent can affect the reactivity and the extent of side reactions, such as diacylation. For instance, in the acylation of mesitylene, the use of solvents like chloroform, ethylene (B1197577) chloride, or carbon disulfide can lead to the formation of significant amounts of diacylated products. acs.org Conversely, conducting the reaction in nitromethane (B149229) has been shown to suppress diacylation. acs.org The polarity of the solvent can also play a role in the reaction mechanism and product distribution. In some cases, the product-catalyst complex may be insoluble in non-polar solvents, precipitating out and preventing further reaction, while being soluble in polar solvents, which can allow for equilibration to a more thermodynamically stable product.

The following table summarizes the effect of the solvent on the relative rates of acylation of mesitylene.

SolventRelative Rate (Propionylation vs. Acetylation)Diacylmesitylene Yield (%)Temperature (°C)
Nitromethane0.35<0.001-20
Nitromethane0.300.0750
Nitromethane0.224.320
Nitromethane0.214.940
Data compiled from research on Friedel-Crafts acylation reactions. acs.org

Temperature and Pressure Parameters in Synthetic Protocols

Temperature and pressure are critical parameters in the synthesis of this compound and its precursors, particularly in Friedel-Crafts reactions and Grignard reactions.

In Friedel-Crafts acylation, the temperature can influence the reaction rate and the selectivity. Lower temperatures are often employed to control the exothermicity of the reaction and to minimize side reactions. For example, the acylation of mesitylene with chloroacetyl chloride is typically carried out at temperatures between 60-90°C. nih.gov In the preparation of Grignard reagents from mesityl bromide, the reaction is often initiated at room temperature and then refluxed to ensure complete formation of the organomagnesium compound. chemicalbook.com The subsequent reaction of the Grignard reagent with electrophiles like ethyl oxalyl chloride is often performed at low temperatures (e.g., -78°C) to control the reactivity and improve the yield of the desired product. chemicalbook.com

High pressure is not a common parameter in the laboratory-scale synthesis of this compound. However, in industrial processes, pressure might be used to control the state of gaseous reactants or to influence reaction rates and equilibria.

The table below illustrates the effect of temperature on the relative rates of acylation of mesitylene in nitromethane.

Temperature (°C)Rate (EtCOCl) / Rate (MeCOCl)
-200.35
00.30
200.22
400.21
This table demonstrates the decrease in the relative rate of propionylation compared to acetylation with increasing temperature. acs.org

Purification Strategies for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound is essential to obtain a product of high purity. Common purification techniques include recrystallization, extraction, and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For instance, 2,4,6-trimethylbenzoic acid, a precursor, can be purified by recrystallization. nih.gov

Extraction is used to separate the desired product from a reaction mixture based on its solubility in different immiscible liquids. For example, after a reaction, the product might be extracted from an aqueous layer into an organic solvent like diethyl ether or dichloromethane. google.comgoogle.com Subsequent washing of the organic layer with acidic or basic aqueous solutions can remove impurities.

Chromatography, particularly column chromatography, is a powerful technique for separating complex mixtures. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), and the components separate based on their different affinities for the two phases. This method is effective for purifying both intermediates and the final product to a high degree of purity. orgsyn.org

A specific purification strategy for mandelic acid amides involves the formation of crystalline adducts with calcium halides, which can then be easily separated and the pure amide regenerated. mnstate.edu

The table below outlines common purification methods for relevant compounds.

CompoundPurification Method(s)
2,4,6-Trimethylbenzoic acidRecrystallization, Acid-base extraction
2,4,6-TrimethylchloroacetophenoneFiltration, Acidification
This compoundRecrystallization, Extraction
Ethyl 5-chloro-3-phenylindole-2-carboxylateRecrystallization from toluene
This table summarizes purification techniques mentioned in various synthetic procedures. nih.govorgsyn.org

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a key center for reactivity, primarily undergoing nucleophilic acyl substitution. libretexts.orgpressbooks.pub In these reactions, the carbonyl carbon acts as an electrophile, which is attacked by a nucleophile, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the hydroxyl group as a leaving group (typically as water, often requiring acid catalysis) to form a new derivative. libretexts.orgmasterorganicchemistry.com

Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst (like sulfuric acid) yields the corresponding esters. This is a reversible process driven to completion by removing water.

Amide Formation: Treatment with amines can form amides. This reaction is generally less favorable directly from the carboxylic acid and often requires converting the acid to a more reactive derivative first.

Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form highly reactive acyl chlorides or bromides, respectively. libretexts.org These acyl halides are excellent precursors for synthesizing esters and amides under milder conditions than the parent acid. libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(2,4,6-trimethylphenyl)ethane-1,2-diol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl halides > Anhydrides > Esters > Amides. libretexts.org Therefore, Hydroxy(2,4,6-trimethylphenyl)acetic acid can be readily converted into its less reactive derivatives, but the reverse transformations are more challenging. pressbooks.pub

TransformationReagentProductReaction Type
EsterificationAlcohol (R'-OH), Acid CatalystEsterNucleophilic Acyl Substitution
Acyl Halide FormationSOCl₂ or PBr₃Acyl HalideNucleophilic Acyl Substitution
Amide Formation (from Acyl Halide)Amine (R'-NH₂)AmideNucleophilic Acyl Substitution
ReductionLiAlH₄Primary AlcoholReduction

Reactions Involving the Alpha-Hydroxyl Group

The secondary hydroxyl group at the alpha position is another site for chemical modification, behaving like a typical secondary alcohol.

Oxidation: The alpha-hydroxyl group can be oxidized to a ketone, yielding 2-oxo-2-(2,4,6-trimethylphenyl)acetic acid. Various oxidizing agents can be employed, such as those containing chromium(VI) or permanganate. rsc.org Studies on the oxidation of the parent compound, mandelic acid, have shown that reagents like triethylammonium fluorochromate can effectively produce the corresponding oxo acid. The choice of oxidant and reaction conditions is crucial to prevent oxidative decarboxylation, which can lead to the formation of 2,4,6-trimethylbenzaldehyde. mdma.ch

Esterification and Etherification: As a secondary alcohol, the hydroxyl group can be acylated using acid chlorides or anhydrides to form esters, or alkylated using alkyl halides in the presence of a mild base (like silver oxide) to form ethers. libretexts.org

Substitution: The hydroxyl group can be substituted, for instance by a halogen. Tropylium cation activation has been shown to facilitate the nucleophilic substitution of both the hydroxyl and carboxylic acid moieties in mandelic acid, with the reaction preferentially occurring at the carboxylic acid when the reagent is limited. acs.org

Functionalization of the Trimethylphenyl Ring

The aromatic ring of the compound is a 2,4,6-trimethylphenyl (mesityl) group. The three methyl groups significantly influence the ring's reactivity towards electrophilic aromatic substitution.

The three methyl groups on the phenyl ring are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). lumenlearning.comminia.edu.eg This activation stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, pushing electron density into the aromatic ring and making it more nucleophilic and thus more attractive to electrophiles. lumenlearning.com

Hyperconjugation: The electrons in the C-H sigma bonds of the methyl groups can overlap with the pi system of the aromatic ring, further donating electron density. libretexts.org

These activating effects stabilize the positively charged intermediate (the arenium ion or sigma complex) that forms during the substitution process. minia.edu.eglibretexts.org The methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of the 2,4,6-trimethylphenyl group, the 2-, 4-, and 6- positions are occupied by methyl groups. Therefore, incoming electrophiles will be directed to the remaining open positions, the 3- and 5- positions, which are ortho to two methyl groups and para to one. This leads to a high degree of regioselectivity in substitution reactions.

Substituent Group (Methyl)Electronic EffectEffect on Ring ReactivityDirecting Influence
CH₃Inductive Donation (+I)ActivatingOrtho, Para
HyperconjugationActivating

Formation of Complex Molecular Architectures Utilizing the Compound as a Building Block

The multiple functional groups of this compound make it an attractive starting material or intermediate for the synthesis of more complex molecules. Mandelic acid and its derivatives are recognized as valuable precursors in organic synthesis. acs.orgwikipedia.org

The compound can serve as a scaffold for constructing various heterocyclic systems, which are core structures in many medicinally important compounds. The combination of the carboxylic acid and hydroxyl group allows for cyclization reactions with bifunctional reagents.

Phthalazinones are a class of nitrogen-containing heterocycles with a wide range of chemotherapeutic applications, including anti-inflammatory and anti-proliferative activities. nih.gov While direct synthesis from this compound is not prominently documented, a plausible synthetic pathway can be proposed based on established reactions.

A common route to phthalazinones involves the condensation of a 2-acylbenzoic acid (a keto-acid) with hydrazine (B178648) or its derivatives. researchgate.net Therefore, this compound could be utilized in a multi-step synthesis:

Oxidation: The alpha-hydroxyl group is first oxidized to a ketone, as described in section 3.2, to form 2-oxo-2-(2,4,6-trimethylphenyl)acetic acid.

Cyclocondensation: This resulting α-keto acid could then potentially be reacted with a hydrazine derivative. While the typical substrate is a 2-acylbenzoic acid, specialized cyclization strategies might enable the formation of a related heterocyclic structure. A more conventional approach would involve coupling the trimethylphenyl moiety to a phthalic acid derivative precursor first. However, a direct cyclocondensation of the α-keto acid with hydrazine hydrate (B1144303) (H₂N-NH₂) under heating could theoretically lead to the formation of a pyridazinone ring, a core component related to the phthalazinone structure. The reaction would involve the initial formation of a hydrazone at the ketone position, followed by intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid moiety to close the ring, forming the heterocyclic system.

This proposed pathway highlights the potential of this compound as a versatile building block for accessing complex heterocyclic scaffolds like phthalazinones and related structures.

Heterocyclic Ring System Synthesis

Thiazole Derivatives

The synthesis of thiazole rings is a cornerstone of heterocyclic chemistry, often achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. While direct conversion of this compound is not a standard Hantzsch reaction, its functional groups can be manipulated to generate suitable precursors.

A plausible strategy would involve the conversion of the carboxylic acid to an α-haloketone. This could be approached by first protecting the hydroxyl group, converting the carboxylic acid to an acid chloride, and then reacting it with diazomethane followed by treatment with HBr or HCl to yield the α-haloketone. This intermediate, bearing the bulky 2,4,6-trimethylphenyl group, could then be reacted with various thioamides (like thiourea or substituted thioamides) to yield the corresponding thiazole derivatives. The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govresearchgate.net

Table 1: Plausible Synthetic Route to Thiazole Derivatives

Step Reagent/Condition Intermediate/Product General Method Reference
1. Hydroxyl Protection e.g., TBDMSCl, Imidazole O-silylated this compound Standard Protecting Group Chemistry
2. Acid Chloride Formation SOCl₂ or (COCl)₂ O-silylated acid chloride Standard Carboxylic Acid Derivatization
3. Arndt-Eistert Homologation CH₂N₂, then HBr α-bromoketone precursor Arndt-Eistert Reaction
Pyrrole Derivatives

The construction of pyrrole rings can be achieved through various methods, most notably the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. nih.gov To utilize this compound as a starting material, it would need to be incorporated into a 1,4-dicarbonyl framework.

A hypothetical pathway could involve the esterification of the carboxylic acid group, followed by an acylation reaction at the α-carbon. This would require the activation of the α-carbon, possibly through its conversion to an enolate. The resulting β-keto ester could then be subjected to further reactions to introduce the second carbonyl group at the requisite 1,4-position. Given the steric hindrance of the mesityl group, such transformations at the α-carbon would likely require strong bases and carefully controlled conditions. Once the 1,4-dicarbonyl precursor is synthesized, condensation with an amine or ammonia under acidic conditions would lead to the formation of the corresponding N-substituted or N-unsubstituted pyrrole derivative. nih.gov

Oxadiazole, Thiadiazole, and Triazole Ring Formation

The synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles commonly proceeds from carboxylic acid hydrazides. nih.govarabjchem.orgresearchgate.net Therefore, a key initial step in derivatizing this compound is its conversion to the corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to an ester (e.g., a methyl ester) and then reacting it with hydrazine hydrate.

Once the hydrazide is obtained, several cyclization strategies can be employed:

1,3,4-Oxadiazoles: The acid hydrazide can be treated with a dehydrating agent like phosphorus oxychloride or refluxed with formic acid to form the oxadiazole ring. nih.govnih.gov

1,3,4-Thiadiazoles: Reaction of the acid hydrazide with phosphorus pentasulfide or Lawesson's reagent can yield the thiadiazole ring. nih.gov Alternatively, reaction with carbon disulfide in the presence of a base, followed by cyclization, is a common route.

1,2,4-Triazoles: The acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent base-catalyzed cyclization of this intermediate results in the formation of a 1,2,4-triazole-3-thiol derivative. nih.govnih.gov

Table 2: General Strategies for Heterocycle Formation from Acid Hydrazide

Target Heterocycle Key Reagents Intermediate Reference
1,3,4-Oxadiazole POCl₃ or HCOOH N/A nih.gov
1,3,4-Thiadiazole P₂S₅ or CS₂/KOH N/A nih.gov

Construction of Macrocyclic Systems

Hydroxy acids are valuable precursors for the synthesis of macrocyclic lactones (macrolides) through intramolecular esterification, a process known as macrolactonization. core.ac.ukcam.ac.uk this compound, possessing both a hydroxyl and a carboxylic acid group, is a suitable candidate for such cyclizations, although its simple structure would lead to a small lactone dimer or polymer rather than a complex macrocycle.

To construct larger, more complex macrocyclic systems, this compound would typically be used as a building block in a multi-step "build/couple/pair" strategy. core.ac.ukcam.ac.uk For example, it could be coupled with another hydroxy acid via ester bond formation to create a linear precursor. Subsequent terminal deprotection and an intramolecular cyclization step, often under high-dilution conditions to favor the macrocycle over polymer formation, would yield the final product. core.ac.uk Several macrolactonization methods are available, such as the Yamaguchi, Corey-Nicolaou, or Mukaiyama methods, which activate the carboxylic acid group to facilitate cyclization. nih.gov The choice of method can be critical to overcoming the steric hindrance and conformational rigidity imposed by the mesityl group.

Enolization and Ketonisation Dynamics of Sterically Hindered Analogues

The keto-enol tautomerism is a fundamental process for carbonyl compounds. For analogues of this compound, specifically the corresponding ketone (2-oxo-2-(2,4,6-trimethylphenyl)acetic acid), the dynamics of enolization and subsequent ketonization are significantly influenced by the bulky mesityl group.

The rate-determining step in acid-catalyzed enolization is typically the removal of a proton from the α-carbon. libretexts.orgmasterorganicchemistry.com Conversely, in ketonization, the rate-determining step is often the protonation at the β-carbon of the enol. muni.czresearchgate.net The presence of bulky substituents on the aryl ring can introduce substantial steric hindrance, affecting the rates and equilibria of these processes. mdpi.comscilit.com

Steric Inhibition in Proton Transfer Mechanisms

The 2,4,6-trimethylphenyl group creates a sterically crowded environment around the carbonyl and α-carbon. This steric hindrance can inhibit the approach of catalysts (like H₃O⁺ or buffer acids/bases) and solvent molecules required for proton transfer. nih.govnih.gov

In Enolization: The approach of a base to the α-carbon to abstract a proton is sterically hindered.

In Ketonization: The approach of an acid (a proton donor) to the β-carbon of the enol is similarly impeded. The planar geometry of the enol's double bond may be distorted by the bulky aryl group, affecting orbital overlap and reactivity. This steric repulsion can lead to a reduction in the rate constants for both enolization and ketonization compared to less hindered analogues. mdpi.com

pH-Rate Profiles and Brønsted Catalysis Studies

The kinetics of ketonization are typically studied across a range of pH values to generate a pH-rate profile. This profile provides mechanistic insights and allows for the determination of the enol's acidity constant (pKaE). scispace.comresearchgate.net For a typical enol, the pH-rate profile is V-shaped, showing regions of acid catalysis (log k vs. pH slope of -1), an uncatalyzed (water-mediated) reaction (pH-independent plateau), and base catalysis (slope of +1). muni.czresearchgate.net

For a sterically hindered enol derived from a 2,4,6-trimethylphenyl ketone analogue, the following effects would be anticipated:

General Acid/Base Catalysis: The reaction is subject to general acid and general base catalysis, where buffer components participate in the rate-determining proton transfer step. The relationship between the catalytic rate constant (k_cat) and the pKa of the catalyst is described by the Brønsted equation (log k_cat = αpKa + C for general acids, or log k_cat = -βpKa + C for general bases). The Brønsted coefficients, α and β, indicate the degree of proton transfer in the transition state.

Steric Effects on Catalysis: Due to steric hindrance, the efficiency of buffer catalysts would be diminished, resulting in smaller catalytic coefficients (k_cat) compared to unhindered systems. The steric demands of the catalyst itself would become a significant factor.

Anomalous pH-Rate Profiles: In highly hindered systems, the assumption that proton transfer to or from carbon is always rate-determining can break down. If steric hindrance slows carbon protonation significantly, the rate of proton transfer at the enol oxygen can become competitive or even rate-limiting. This can lead to complex or anomalous pH-rate profiles where the observed pKa from the profile does not reflect the true thermodynamic pKaE of the enol. scispace.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thiazole
Pyrrole
1,3,4-Oxadiazole
1,3,4-Thiadiazole
1,2,4-Triazole
Thioamide
Thiourea
Diazomethane
1,4-dicarbonyl compound
Ammonia
Primary amine
Carboxylic acid hydrazide
Hydrazine hydrate
Phosphorus oxychloride
Formic acid
Phosphorus pentasulfide
Lawesson's reagent
Carbon disulfide
Isothiocyanate
Thiosemicarbazide

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of Hydroxy(2,4,6-trimethylphenyl)acetic acid from complex mixtures. Both liquid and gas chromatography techniques are employed, each offering distinct advantages.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of this compound. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A simple RP-HPLC method can be employed for its analysis using a C18 column. sielc.comresearchgate.net

The composition of the mobile phase is a critical factor in achieving optimal separation, resolution, and sensitivity in RP-HPLC. For this compound, a typical mobile phase consists of an organic modifier, water, and an acid. sielc.com The choice of these components is crucial for controlling the retention and elution of the analyte.

Table 1: Mobile Phase Components for RP-HPLC Analysis and Their Functions

Component Example Function in Analysis Citation
Stationary Phase C18 (ODS) Nonpolar phase that retains the analyte via hydrophobic interactions. researchgate.net
Organic Modifier Acetonitrile (MeCN) Strong solvent used to elute the analyte from the column; concentration affects retention time. sielc.comchromatographyonline.com
Aqueous Component Water Weak solvent in the mobile phase. sielc.com
Acidic Additive (non-volatile) Phosphoric Acid Suppresses ionization of the analyte's carboxylic acid group to improve retention and peak shape. sielc.com

| Acidic Additive (volatile) | Formic Acid | Used for MS-compatible methods to suppress ionization while being compatible with the detector. | sielc.comsielc.com |

A significant advantage of the developed RP-HPLC methods for (2,4,6-Trimethylphenyl)acetic acid and its derivatives is their scalability. sielc.com Analytical methods can be adapted to a larger scale for preparative chromatography. sielc.comsielc.com This process allows for the isolation and purification of larger quantities of the compound from synthesis reaction mixtures or for the separation of impurities. sielc.com The principles of the separation remain the same, but larger columns, higher flow rates, and increased sample loads are used to yield substantial amounts of the purified substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly reproducible analytical technique for the identification and quantification of metabolites. nih.gov It offers superior chromatographic resolution compared to liquid chromatography for many compounds. nih.gov For non-volatile and polar analytes like this compound, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov

The most common derivatization procedure for acidic compounds is silylation. This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons on the hydroxyl and carboxylic acid groups with nonpolar trimethylsilyl (B98337) (TMS) groups. Once derivatized, the analyte is introduced into the GC, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented into a predictable pattern, and detected, allowing for definitive structural identification and quantification. This methodology is widely applied to the analysis of related phenyl-containing acidic metabolites. nih.gov

Table 2: Typical Workflow for GC-MS Metabolite Analysis

Step Description Purpose Citation
1. Sample Preparation Extraction of the analyte from the sample matrix (e.g., serum, culture medium). Isolate the target compound and other metabolites. nih.gov
2. Derivatization Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester/ether. Increase volatility and thermal stability for GC analysis. nih.govnih.gov
3. GC Separation The derivatized sample is injected into the GC. Separation occurs in a capillary column. Separate individual components of the mixture based on boiling point and polarity. nih.gov

| 4. MS Detection | Eluted components are ionized (typically by electron impact), fragmented, and detected by the mass spectrometer. | Provide a unique mass spectrum for compound identification and quantification. | nih.gov |

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Development

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information about the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. While a specific published spectrum for this compound is not available, its ¹H NMR spectrum can be reliably predicted based on its chemical structure and known spectral data of analogous compounds like 2-hydroxyphenylacetic acid and other phenylacetic acid derivatives. google.comchemicalbook.com The spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another.

The predicted ¹H NMR spectrum would exhibit several distinct signals:

Methyl Protons: Three separate singlets are expected for the three magnetically non-equivalent methyl groups attached to the aromatic ring.

Aromatic Proton: A single singlet for the lone proton on the trimethyl-substituted phenyl ring.

Methylene (B1212753) Protons: A singlet corresponding to the two protons of the methylene (-CH₂) group in the acetic acid side chain.

Hydroxyl Proton: A broad singlet for the alcoholic hydroxyl (-OH) proton. Its chemical shift can be variable and it readily exchanges with deuterium (B1214612) oxide (D₂O).

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift for the acidic proton of the carboxyl group (-COOH). This peak also disappears upon exchange with D₂O.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Structural Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration (# of H) Notes
Ar-CH ₃ (x3) ~2.2 - 2.5 Singlet (each) 3 (each) Three distinct signals for the methyl groups.
Ar-H ~6.8 - 7.2 Singlet 1 A single proton on the aromatic ring.
-CH ₂(COOH) ~3.5 Singlet 2 Methylene protons adjacent to the carboxyl group.
-OH Variable (Broad) Singlet (broad) 1 Alcoholic proton; signal is exchangeable with D₂O.

Table of Mentioned Compounds

Compound Name
This compound
(2,4,6-Trimethylphenyl)acetic acid
Acetonitrile
Phosphoric Acid
Formic Acid
2-hydroxyphenylacetic acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the carboxylic acid O-H stretching vibration, which is often superimposed on the alcohol O-H stretch. chemguide.co.uk For comparison, hydroxyacetic acid shows a broad O-H peak near 3000 cm⁻¹. researchgate.net

C-H Stretch: Absorptions for the aromatic and aliphatic C-H stretching will appear just above and below 3000 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1750 cm⁻¹. chemguide.co.uk Acetic acid, for instance, shows characteristic C=O stretching at 1755 cm⁻¹ and 1703 cm⁻¹. researchgate.net

C-O Stretch: The stretching vibration for the C-O bonds of the alcohol and carboxylic acid would appear in the fingerprint region, between 1050-1300 cm⁻¹.

Aromatic C=C Bends: Absorptions characteristic of the substituted benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound Predicted data based on analysis of characteristic functional group frequencies.

Frequency Range (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (Carboxylic acid and Alcohol)Strong, Very Broad
~2950C-H stretch (Aliphatic)Medium
1700-1750C=O stretch (Carboxylic acid)Strong, Sharp
1450-1600C=C stretch (Aromatic ring)Medium-Weak
1050-1300C-O stretchMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula (C₁₁H₁₄O₃). guidechem.com

Under electron ionization (EI), the molecule would fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern would likely involve:

Loss of a carboxyl group (-COOH, 45 Da) to give a fragment at m/z 149.

Decarboxylation (loss of CO₂, 44 Da) followed by loss of a hydrogen atom.

Cleavage of the C-C bond between the benzylic carbon and the ring, leading to a prominent trimethylbenzyl or related cation. The mass spectrum of 2,4,6-trimethylphenol (B147578) shows a strong molecular ion peak and fragmentation related to its methyl groups. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation pathways.

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
176[M - H₂O]⁺
149[M - COOH]⁺
133[C₁₀H₁₃]⁺
119[C₉H₁₁]⁺ (Trimethylbenzyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene derivative. These typically occur in the range of 250-280 nm. For example, a related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, shows a λₘₐₓ at 240.6 nm. mdpi.com The presence of the hydroxyl and carboxyl groups on the benzylic carbon would have a minor auxochromic effect, potentially causing a slight shift in the absorption maximum compared to an unsubstituted mesitylene (B46885) ring. Acetic acid itself has a maximum absorbance at a much lower wavelength, around 206 nm, and is unlikely to interfere in the primary analysis of the aromatic chromophore. nist.gov

Table 4: Predicted UV-Vis Absorption Data for this compound Predicted data based on analysis of the aromatic chromophore.

SolventPredicted λₘₐₓ (nm)Electronic Transition
Ethanol/Methanol~265-275π → π* (Benzene Ring)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in developing and refining synthetic methodologies by analyzing reaction mechanisms. rsc.org These calculations can estimate chemical reaction pathways, including the energies of transition states and associated equilibria, allowing researchers to predict unknown reactions and guide experimental work. rsc.org By employing methods like Density Functional Theory (DFT), chemists can model complex reaction scenarios, design novel catalysts, and explore synthetic routes to complex molecules before undertaking expensive and time-consuming laboratory experiments. rsc.orgnih.gov

A notable strategy in this field involves the use of automated reaction path search methods, such as the Artificial Force-Induced Reaction (AFIR) method, which can systematically explore potential chemical transformations. nih.govnih.gov This approach can identify reactant candidates from a given target compound by tracing reaction paths backward, a technique with the potential to be a powerful tool for discovering new reactions. nih.gov

The elucidation of a reaction mechanism hinges on understanding its energetic landscape. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the relative energies of reactants, intermediates, transition states, and products. This information is crucial for determining the feasibility and rate of a given pathway. For instance, in enzymatic reactions, calculations can clarify the roles of active site residues and cofactors, and even identify kinetically relevant intermediates that might be transient and difficult to observe experimentally. diva-portal.org

Interactive Data Table: Illustrative Energetic Profile for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
R Reactants0.00.0
TS1 First Transition State+15.2+16.5
INT1 Intermediate 1-5.4-4.8
TS2 Second Transition State+10.8+12.1
P Products-12.6-11.9

Note: This table is a hypothetical representation used for illustrative purposes. The values are not derived from actual calculations on Hydroxy(2,4,6-trimethylphenyl)acetic acid.

Quantum chemical calculations are particularly adept at predicting the selectivity of chemical reactions. When a reaction can proceed through multiple pathways to yield different isomers (regio- or stereoisomers), comparing the activation energies of the competing transition states can predict the major product. diva-portal.org For example, in reactions where a nucleophile can attack at different sites, calculating the energy barriers for each possible addition can determine the regioselectivity. diva-portal.org

Similarly, for stereoselectivity, computational models can determine which diastereomeric or enantiomeric transition state is lower in energy, thus predicting the stereochemical outcome. diva-portal.org This predictive power is invaluable in asymmetric synthesis, where designing catalysts that favor one stereoisomer over another is a primary goal. nih.gov For this compound, which is chiral, understanding the factors that would control the formation of one enantiomer over the other in a potential synthesis would be a key application of these predictive calculations.

Molecular Modeling and Simulation of Compound Interactions

While quantum chemical calculations focus on the details of chemical bonding and reactions, molecular modeling and simulation techniques are used to study the non-covalent interactions of a compound with its environment. These methods, which include molecular dynamics (MD) and docking, can simulate the behavior of a molecule over time, providing insights into its conformation, solvation, and binding to macromolecules like proteins. Such simulations are critical in fields like drug discovery and materials science. Although specific simulation studies on this compound are not prominent in the literature, the methodologies are well-established for analogous compounds.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in chemistry, capable of predicting molecular properties and reaction outcomes with high accuracy. chemrxiv.orgresearchgate.net These data-driven approaches can uncover complex structure-property relationships that are not immediately obvious from first principles. chemrxiv.orgyoutube.com For a molecule like this compound, ML models could be trained to predict properties such as solubility, toxicity, or its potential as a reactant in various chemical transformations. medium.comresearchgate.net

A key innovation enabling the use of ML in chemistry is the representation of molecules as graphs. medium.comacs.org In this approach, atoms are represented as nodes and chemical bonds as edges. osti.govnih.gov Each node (atom) and edge (bond) can be decorated with features that describe its properties, such as atom type, charge, hybridization, and bond type. osti.govnih.gov

Graph Neural Networks (GNNs) are a class of deep learning models specifically designed to learn from such graph-structured data. chemrxiv.orgacs.org By passing information between connected nodes, GNNs can learn a representation of the molecule that captures its intricate structural and chemical environment, which is then used to predict a property of interest. chemrxiv.orgmedium.com This method has proven successful in predicting a wide range of molecular characteristics, from environmental properties to bioactivity, often outperforming models based on traditional, human-engineered features. chemrxiv.orgmedium.com For this compound, a GNN could learn from its graph structure to predict its reactivity in a given chemical system. nips.cc

Evaluating the performance of a predictive model is crucial to ensure its reliability and robustness. aip.org In computational chemistry and machine learning, a variety of metrics are used to quantify a model's accuracy and predictive power. deepchecks.com The choice of metric depends on whether the prediction task is a regression (predicting a continuous value like reaction yield) or a classification (predicting a category like "reactive" or "non-reactive").

For regression tasks, common metrics include the Mean Squared Error (MSE), Root Mean Squared Error (RMSE), Mean Absolute Error (MAE), and the coefficient of determination (R²). aip.orgdeepchecks.com For classification, metrics like accuracy, precision, recall, and the F1-score are typically used. It is important to assess the uncertainty in these metrics, as the finite size of datasets can influence the perceived performance of a model. aip.org A novel metric known as "unfamiliarity," based on a model's ability to reconstruct a molecule, has also been introduced to estimate generalizability to new, out-of-distribution molecules. chemrxiv.org

Interactive Data Table: Common Performance Metrics in Chemical Prediction Models

MetricDescriptionTask TypeIdeal Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). deepchecks.comRegression1
RMSE (Root Mean Square Error) The square root of the average of the squared differences between predicted and actual values. aip.orgdeepchecks.comRegression0
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and actual values. researchgate.netdeepchecks.comRegression0
Accuracy The ratio of correctly predicted instances to the total instances.Classification1
Precision The ratio of correctly predicted positive observations to the total predicted positive observations.Classification1
Recall (Sensitivity) The ratio of correctly predicted positive observations to all observations in the actual class.Classification1

Advanced Chemical Processes and Specialized Applications

Catalysis Involving Trimethylphenyl-Substituted Systems

The 2,4,6-trimethylphenyl group, also known as the mesityl group, is a bulky substituent that can be incorporated into catalyst structures to confer specific properties. In the context of porphyrin-mediated catalysis, these bulky groups create a sterically hindered environment around the metal center, influencing substrate selectivity and catalyst stability.

Porphyrin-Mediated Catalysis in Oxidation and Functionalization

Porphyrins are macrocyclic compounds that can chelate a central metal ion and are fundamental to many biological processes, including oxygen transport and catalysis. Synthetic metalloporphyrins, particularly those bearing bulky substituents like the trimethylphenyl group, are of significant interest as catalysts that mimic the function of enzymes such as cytochrome P450. The steric bulk provided by the trimethylphenyl groups can prevent the deactivation of the catalyst through dimerization and can create shape-selective catalytic pockets.

While direct evidence for fluoro-decarboxylation catalyzed by trimethylphenyl-substituted porphyrins involving Hydroxy(2,4,6-trimethylphenyl)acetic acid is not extensively documented, the principles of porphyrin-mediated decarboxylation and photoredox-catalyzed decarboxylative fluorination suggest a potential pathway. Porphyrins can act as photosensitizers in redox reactions. For instance, visible light irradiation of certain iron(III) porphyrins in the presence of carboxylic acids can lead to the formation of an iron(II) porphyrin and a carboxyl radical, which can then decarboxylate to form a carbon-centered radical rsc.org.

In a separate context, photoredox catalysis has been successfully employed for the decarboxylative fluorination of aliphatic carboxylic acids princeton.edunih.gov. This process involves the oxidation of a carboxylate to a carboxyl radical, which then extrudes CO2 to form an alkyl radical. This radical can then be trapped by a fluorine source. It is plausible that a trimethylphenyl-substituted metalloporphyrin could act as the photoredox catalyst in such a transformation, with the bulky substituents potentially influencing the efficiency and selectivity of the reaction.

Reaction Type Catalyst System Key Intermediates Potential Role of Trimethylphenyl Group
Porphyrin-mediated photo-decarboxylationIron(III) Porphyrin + Visible LightCarboxyl radical, Carbon-centered radicalEnhance catalyst stability, influence radical reactivity
Photoredox decarboxylative fluorinationPhotoredox catalyst (e.g., Iridium complex) + Fluorine sourceAlkyl radicalCould potentially be part of a porphyrin-based photoredox catalyst

Metalloporphyrins with sterically hindered meso-aryl groups, such as the 2,4,6-trimethylphenyl group, have been investigated as catalysts for alkane hydroxylation and alkene epoxidation. The bulky substituents create a "pocket" around the active metal-oxo species, which is the key oxidant in these reactions. This steric hindrance can lead to shape selectivity, favoring the oxidation of less sterically demanding positions on a substrate.

For example, manganese porphyrins bearing bulky substituents have demonstrated the ability to catalyze the hydroxylation of alkanes at primary C-H bonds, a challenging transformation. The degree of steric hindrance can be tuned by changing the substituents on the phenyl rings at the meso positions of the porphyrin.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including those catalyzed by metalloporphyrins. In C-H bond activation reactions, such as alkane hydroxylation, a large primary KIE (kH/kD) is often indicative of a rate-determining step involving the cleavage of a C-H bond.

Role in the Synthesis of Natural Products and Biomimetic Systems

The unique structural features of this compound and its derivatives make them valuable building blocks in the synthesis of complex organic molecules, including natural products. The sterically hindered aryl moiety can impart specific conformational constraints or serve as a protective group.

Precursors for Complex Natural Product Total Synthesis

Aryl acetic acids and their derivatives are common intermediates in the synthesis of a wide range of natural products and biologically active molecules researchgate.net. The synthesis of sterically congested acetic acid derivatives, including those with polysubstituted aryl groups, has been a subject of interest semanticscholar.orgmdpi.comresearchgate.net.

For instance, the synthesis of 2,4,6-trimethylphenylacetic acid itself has been described through various methods, including the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with mesitylene (B46885) google.comgoogle.com. This highlights the accessibility of this structural motif for use in more complex synthetic endeavors.

Development of Advanced Materials with Derived Compounds

While this compound, also known as Mesitylacetic acid, is recognized for its potential role in chemical synthesis, detailed research into the development of advanced materials from its specific derivatives is limited in publicly available scientific literature. General chemical principles suggest its utility as a monomer or additive in polymer production, but specific examples and in-depth studies are not extensively documented. smolecule.com The unique structural characteristics of this compound, particularly the sterically hindered mesityl group, could theoretically impart novel properties to polymeric materials.

The primary potential for this compound in material science lies in its carboxylic acid functional group, which can be modified to create various reactive monomers. For instance, conversion to an ester or acid chloride would allow it to be incorporated into polyesters or polyamides. The bulky 2,4,6-trimethylphenyl group would be expected to influence the properties of such polymers, potentially enhancing thermal stability, altering solubility, and affecting the packing of polymer chains.

One area of related research involves the synthesis of esters from various hydroxyphenylacetic acids to create compounds with antioxidant and antibacterial properties. While not focused on advanced materials, these studies demonstrate the successful derivatization of the acetic acid moiety, a foundational step for creating polymer precursors.

Although direct research is scarce, it is plausible that derivatives of this compound could serve as building blocks for specialized polymers. For example, its derivatives could be used to synthesize polyesters with high glass transition temperatures or to create specialty resins with tailored refractive indices. However, without specific research and development in this area, the properties and performance of such materials remain theoretical.

Due to the lack of detailed research findings on advanced materials specifically derived from this compound, data tables on their properties and performance are not available at this time.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of Hydroxy(2,4,6-trimethylphenyl)acetic acid is a primary area for future investigation. The significant steric hindrance imposed by the 2,4,6-trimethylphenyl group presents a considerable synthetic challenge, demanding innovative approaches that go beyond traditional methods.

Future synthetic explorations could focus on:

Asymmetric Catalysis: Developing catalytic asymmetric routes to access enantiomerically pure forms of the molecule is of paramount importance. Research into chiral catalysts, such as those based on transition metals or organocatalysts, capable of navigating the sterically congested environment of the mesityl group would be a significant advancement. Strategies like asymmetric hydroformylation of a suitable mesityl-substituted precursor followed by oxidation, or enantioselective hydroxylation of a 2-(2,4,6-trimethylphenyl)acetic acid derivative, warrant investigation.

Biocatalysis and Green Chemistry: The use of enzymes, such as nitrilases or mandelate (B1228975) dehydrogenases, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govacs.org Future work could involve screening for or engineering enzymes that can accept the bulky 2,4,6-trimethylphenyl substrate to produce the desired α-hydroxy acid with high enantiopurity. mdpi.com Such biocatalytic processes often occur in aqueous media under mild conditions, aligning with the principles of sustainable chemistry. mpg.de

Photoredox and Electrochemical Catalysis: Modern synthetic methods like photoredox and electrochemical catalysis could provide novel pathways for the synthesis of this compound. rsc.org For instance, a photoredox-catalyzed decarboxylative coupling or a related radical-based approach might offer a mild and efficient route to forge the key carbon-carbon bond.

A comparative overview of potential future synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Precursors
Asymmetric OrganocatalysisMetal-free, lower toxicity, high enantioselectivity. nih.govOvercoming steric hindrance, catalyst loading, reaction times.2-(2,4,6-trimethylphenyl)acetic acid, Mesityl-substituted aldehydes.
Transition-Metal CatalysisHigh turnover numbers, diverse reactivity.Ligand design for steric tolerance, catalyst cost and toxicity.2,4,6-trimethylstyrene, Mesitylboronic acid.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; green conditions. researchgate.netSubstrate specificity for the bulky mesityl group, enzyme stability.2,4,6-trimethylbenzaldehyde, Mandelonitrile derivatives.
Photoredox/ElectrochemistryMild reaction conditions, unique radical pathways. rsc.orgSubstrate compatibility, scalability, quantum yield optimization.Mesityl-substituted carboxylic acids, Alkenes.

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique structural features of this compound—a tertiary alcohol, a carboxylic acid, and a sterically shielded aromatic ring—suggest a rich and unexplored reactivity profile.

Key areas for future reactivity studies include:

Reactions at the Tertiary Hydroxyl Group: The esterification of this sterically hindered tertiary alcohol is expected to be challenging using standard Fischer esterification conditions. quora.comresearchgate.net Future research should explore advanced coupling agents or catalytic methods to facilitate the formation of esters, which could be valuable as synthons or prodrugs. researchgate.netreddit.com The oxidation of the tertiary alcohol is another area of interest. While resistant to many common oxidants, exploring powerful oxidative systems could lead to novel ketone or ring-opened products. derpharmachemica.comthieme-connect.de

Transformations of the Carboxylic Acid: Standard derivatization of the carboxyl group to form amides, esters, or acid chlorides could be explored. The steric hindrance from the adjacent mesityl group may influence the rates and yields of these transformations, requiring tailored reaction conditions.

Reactivity of the Mesityl Ring: While the 2,4,6-trimethylphenyl group is known for its steric bulk, its reactivity towards electrophilic aromatic substitution is an open question in this specific molecular context. The activating effect of the methyl groups could be counteracted by the steric hindrance. Investigating substitutions on the ring could provide access to new, more complex derivatives. rsc.org

Functional Group Potential Reaction Type Anticipated Challenge Potential Products/Applications
Tertiary α-HydroxyEsterificationSevere steric hindrance. quora.comresearchgate.netNovel esters, polymer monomers, prodrugs.
Tertiary α-HydroxyOxidationResistance to oxidation due to steric hindrance and lack of α-hydrogen. thieme-connect.deα-Keto acids, ring-opened products.
Carboxylic AcidAmide CouplingSteric hindrance may slow reaction rates.Biologically active amides, ligands.
2,4,6-TrimethylphenylElectrophilic SubstitutionSteric shielding of the aromatic ring. rsc.orgFurther functionalized derivatives with modified electronic properties.

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating the exploration of this compound.

Future research should leverage:

DFT Calculations for Structural and Spectroscopic Analysis: Density Functional Theory (DFT) can be used to predict the ground-state geometry, bond lengths, and angles of the molecule. nih.govrsc.org Furthermore, theoretical calculations can simulate spectroscopic data (NMR, IR, Raman), aiding in the experimental characterization and structural confirmation of newly synthesized derivatives. researchgate.net

Predicting Reactivity and Regioselectivity: Computational methods can provide valuable insights into the molecule's reactivity. nih.gov For instance, calculating molecular electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies can help predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov Methods like the RegioSQM approach could be adapted to predict the regioselectivity of reactions on the aromatic ring. rsc.org

Mechanism Elucidation: When new reactions are discovered, computational studies can be employed to model reaction pathways, calculate activation energies, and identify transition states. This information is invaluable for understanding the reaction mechanism and optimizing conditions for higher yield and selectivity. nih.gov

Potential in Advanced Chemical Technologies and Interdisciplinary Research

The unique structure of this compound makes it a candidate for a variety of applications in advanced technologies and interdisciplinary fields.

Unexplored potential includes:

Polymer Science: As an α-hydroxy acid, it could serve as a monomer for the synthesis of novel biodegradable polyesters. nih.govwikipedia.orggoogle.com The bulky mesityl group would likely impart unique thermal and mechanical properties to the resulting polymer, such as increased rigidity, a higher glass transition temperature, and altered degradation kinetics compared to polymers like polylactic acid (PLA). acs.org

Medicinal Chemistry and Chemical Biology: Chiral α-hydroxy acids are important building blocks in the synthesis of pharmaceuticals. nih.govnih.gov The lipophilic and sterically demanding mesityl group could be explored as a new scaffold to design enzyme inhibitors or receptor ligands where steric bulk is a key determinant of binding and selectivity.

Catalysis and Materials Science: The compound itself, or derivatives thereof, could function as sterically demanding chiral ligands for transition-metal catalysis. rutgers.edursc.org The steric hindrance provided by the mesityl group is a well-known feature in ligand design to promote specific catalytic activities or stabilize reactive metal centers. acs.orgacs.orgacs.org Its ability to form self-assembled monolayers or liquid crystals could also be an avenue for materials science research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroxy(2,4,6-trimethylphenyl)acetic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of mesitylene (2,4,6-trimethylbenzene) followed by oxidation of the alkyl chain to introduce the carboxylic acid group. Key steps include:

  • Step 1 : Alkylation using chloroacetic acid derivatives under anhydrous conditions with AlCl₃ catalysis .
  • Step 2 : Hydrolysis of intermediate esters (e.g., ethyl esters) under acidic or basic conditions to yield the carboxylic acid .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,4,6-positions and the hydroxyacetic acid moiety) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, leveraging SHELX software for refinement .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to minimize oxidation and photodegradation .
  • Stability Monitoring : Regular HPLC analysis (C18 columns, UV detection at 254 nm) to track decomposition products .

Q. What protocols are recommended for assessing the purity of this compound in pharmacological studies?

  • Methodological Answer :

  • HPLC : Use reverse-phase columns with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) and calibration against certified reference standards .
  • Thermogravimetric Analysis (TGA) : To detect volatile impurities or hydrated forms .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Steric Hindrance : The bulky 2,4,6-trimethylphenyl group disrupts crystal packing. Slow evaporation from dimethyl sulfoxide (DMSO)/water mixtures improves crystal quality .
  • Data Refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to model disorder in the methyl groups .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental NMR data, adjusting for solvent effects (e.g., PCM models) .
  • Dynamic Effects : Use NOESY or ROESY to assess conformational flexibility influencing shift discrepancies .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified methyl or hydroxy groups (e.g., 3-amino analogs) to probe steric/electronic effects .
  • Enzyme Assays : Kinetic studies (e.g., IC₅₀ determination via fluorometric assays) paired with molecular docking (AutoDock Vina) to map binding interactions .

Q. How does this compound interact with biological membranes, and what experimental models are appropriate?

  • Methodological Answer :

  • Liposome Permeability : Use fluorescence-based assays (e.g., calcein leakage) to evaluate membrane disruption .
  • MD Simulations : All-atom simulations (CHARMM36 force field) to model partitioning into lipid bilayers, validated by surface plasmon resonance (SPR) .

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